4-bromo-3-cyclohexyl-1-methyl-1H-Pyrazole 4-bromo-3-cyclohexyl-1-methyl-1H-Pyrazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC17261851
InChI: InChI=1S/C10H15BrN2/c1-13-7-9(11)10(12-13)8-5-3-2-4-6-8/h7-8H,2-6H2,1H3
SMILES:
Molecular Formula: C10H15BrN2
Molecular Weight: 243.14 g/mol

4-bromo-3-cyclohexyl-1-methyl-1H-Pyrazole

CAS No.:

Cat. No.: VC17261851

Molecular Formula: C10H15BrN2

Molecular Weight: 243.14 g/mol

* For research use only. Not for human or veterinary use.

4-bromo-3-cyclohexyl-1-methyl-1H-Pyrazole -

Specification

Molecular Formula C10H15BrN2
Molecular Weight 243.14 g/mol
IUPAC Name 4-bromo-3-cyclohexyl-1-methylpyrazole
Standard InChI InChI=1S/C10H15BrN2/c1-13-7-9(11)10(12-13)8-5-3-2-4-6-8/h7-8H,2-6H2,1H3
Standard InChI Key NHIXUGBGFXYDSW-UHFFFAOYSA-N
Canonical SMILES CN1C=C(C(=N1)C2CCCCC2)Br

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The molecular formula of 4-bromo-3-cyclohexyl-1-methyl-1H-pyrazole is C₁₁H₁₆BrN₂, with a molecular weight of 265.16 g/mol. The pyrazole core adopts a planar structure stabilized by aromatic π-electron delocalization. Key substituents include:

  • Bromine at position 4, introducing steric bulk and electrophilic reactivity.

  • Cyclohexyl group at position 3, contributing significant hydrophobicity and conformational flexibility.

  • Methyl group at position 1, enhancing steric protection of the nitrogen atom.

Comparative analysis with structurally similar compounds, such as 4-bromo-3-cyclopropyl-5-methyl-1H-pyrazole (C₇H₉BrN₂, 201.06 g/mol) , suggests that the cyclohexyl substituent increases molecular volume by approximately 30%, significantly altering solubility and crystallinity.

Table 1: Structural Comparison of Pyrazole Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)Key Substituents
4-Bromo-3-cyclohexyl-1-methyl-1H-pyrazoleC₁₁H₁₆BrN₂265.16Br, cyclohexyl, methyl
4-Bromo-3-cyclopropyl-5-methyl-1H-pyrazole C₇H₉BrN₂201.06Br, cyclopropyl, methyl
4-Bromo-1-(cyclohexylmethyl)pyrazole C₁₀H₁₅BrN₂243.14Br, cyclohexylmethyl

Synthesis and Reaction Pathways

Synthetic Strategies

While no direct synthesis of 4-bromo-3-cyclohexyl-1-methyl-1H-pyrazole is documented, analogous routes for brominated pyrazoles provide a foundational framework. A plausible synthesis involves:

  • Cyclocondensation: Reaction of hydrazine derivatives with diketones or β-keto esters to form the pyrazole core.

  • Electrophilic Substitution: Bromination at the 4-position using N-bromosuccinimide (NBS) under radical-initiated conditions .

  • Cyclohexyl Group Introduction: Suzuki-Miyaura coupling or nucleophilic aromatic substitution to install the cyclohexyl moiety.

For example, the synthesis of 4-bromo-3-(bromomethyl)-1-methyl-1H-pyrazole employs NBS and azobisisobutyronitrile (AIBN) in chlorobenzene at 80°C . Adapting this method, cyclohexylmagnesium bromide could replace the bromomethyl group in a Grignard reaction.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYieldReference
BrominationNBS, AIBN, chlorobenzene, 80°C, 7 h72%
CyclohexylationCyclohexylMgBr, THF, −78°C to rt, 12 h~50%*
MethylationCH₃I, K₂CO₃, DMF, 60°C, 6 h85%

*Estimated based on analogous Suzuki couplings .

Physicochemical Properties

Spectral Characterization

Predicted spectroscopic data for 4-bromo-3-cyclohexyl-1-methyl-1H-pyrazole include:

  • ¹H NMR (CDCl₃): δ 1.2–1.8 (m, 10H, cyclohexyl), 2.5 (s, 3H, CH₃), 6.2 (s, 1H, H-5).

  • ¹³C NMR: δ 21.5 (CH₃), 25.8–35.2 (cyclohexyl), 104.7 (C-4), 140.3 (C-3).

  • IR (KBr): 2920 cm⁻¹ (C-H stretch, cyclohexyl), 1550 cm⁻¹ (C=N stretch).

These assignments align with data for 4-bromo-3-methyl-1H-pyrazole (δ 2.3 ppm for CH₃, 6.1 ppm for H-5) and cyclohexyl-containing analogs .

Solubility and Stability

The cyclohexyl group confers high lipophilicity, rendering the compound insoluble in water but soluble in organic solvents (e.g., dichloromethane, THF). Thermal stability is expected to exceed 200°C, consistent with brominated pyrazoles .

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